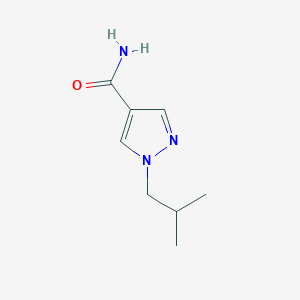

1-isobutyl-1H-pyrazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-6(2)4-11-5-7(3-10-11)8(9)12/h3,5-6H,4H2,1-2H3,(H2,9,12) |

InChI Key |

FCIZXBSWSKKHFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)N |

Origin of Product |

United States |

The Pivotal Role of Pyrazole Scaffolds

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents and agricultural chemicals. google.comgoogle.com Its prevalence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. google.com Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This broad spectrum of activity is attributed to the pyrazole ring's ability to engage in various biological interactions.

In the realm of agrochemicals, pyrazole derivatives have been successfully developed into commercial herbicides, fungicides, and insecticides. The structural versatility of the pyrazole scaffold allows for the fine-tuning of its biological activity and physical properties, making it an attractive core for the discovery of new crop protection agents.

The Functional Significance of the Carboxamide Group

The incorporation of a carboxamide group can also influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. In the context of agrochemicals, carboxamide fungicides, which target succinate (B1194679) dehydrogenase (SDH), have demonstrated high efficiency and a broad spectrum of activity. The carboxamide moiety is often a key active group in these compounds.

The Research Context of 1 Isobutyl 1h Pyrazole 4 Carboxamide

Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a cornerstone of this synthesis, with several established methods providing access to a wide range of substituted pyrazoles.

Cyclization Reactions

Cyclization reactions are a fundamental approach to pyrazole synthesis. One common method involves the reaction of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. For instance, the reaction of a 1,3-diketone with isobutylhydrazine (B3052577) would lead to the formation of the 1-isobutylpyrazole core. The regioselectivity of this reaction can sometimes be a challenge when unsymmetrical diketones are used, potentially leading to a mixture of regioisomers. researchgate.netacs.org

Another versatile cyclization approach is the Vilsmeier-Haack reaction. The reaction of hydrazones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can yield 4-formylpyrazoles, which are valuable intermediates for further functionalization. chemmethod.comnih.gov For example, the hydrazone of a ketone can be cyclized to form a 1,3,5-substituted pyrazole-4-carbaldehyde. nih.gov

Condensation Reactions with Hydrazine Derivatives

The condensation of hydrazine and its derivatives with 1,3-difunctional compounds is a widely used and classical method for pyrazole synthesis. nih.gov This approach involves the reaction of a hydrazine, such as isobutylhydrazine, with a molecule containing two electrophilic centers separated by a carbon atom.

Common substrates for this reaction include:

1,3-Diketones: As mentioned earlier, their condensation with hydrazines is a direct route to pyrazoles. nih.gov

α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines initially forms pyrazolines, which can then be oxidized in situ to yield the aromatic pyrazole ring. nih.gov

Acetylenic Ketones: These compounds react with hydrazines to afford pyrazoles directly, often with good regioselectivity. nih.gov

The reaction conditions for these condensations can vary, with some proceeding at room temperature and others requiring heating. The choice of solvent and the presence of a catalyst can also influence the reaction rate and yield. nih.gov

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| 1,3-Difunctional Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 1,3,5-substituted pyrazole | nih.gov |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | 1,3,5-trisubstituted pyrazole | nih.gov |

| 1,3-Diketone | Hydrazine | 3,5-disubstituted 1H-pyrazole | organic-chemistry.org |

[3+2] Cycloaddition Approaches

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for constructing the pyrazole ring with high regioselectivity. This method involves the reaction of a 1,3-dipole with a dipolarophile.

A common strategy is the Huisgen 1,3-dipolar cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). The nitrile imine can be generated in situ from a hydrazonoyl halide. This approach allows for the synthesis of tetrasubstituted pyrazoles. nih.gov

Another example is the reaction of diazo compounds with alkynes or alkenes. For instance, the reaction of ethyl diazoacetate with an α-methylene carbonyl compound can lead to the formation of pyrazole-5-carboxylates. nih.gov

Table 2: [3+2] Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Nitrile Imine (from hydrazonoyl halide) | Trisubstituted bromoalkene | Base | 1,3,4,5-tetrasubstituted pyrazole | nih.gov |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazole | organic-chemistry.org |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Pyrazole | organic-chemistry.org |

Metal-Catalyzed Synthetic Routes (e.g., Copper-Catalyzed)

Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, and the construction of the pyrazole core is no exception. Various metals, including copper, palladium, rhodium, and ruthenium, have been employed to catalyze pyrazole formation.

Copper-catalyzed reactions are particularly common. For example, an efficient copper-catalyzed condensation reaction can provide pyrazoles under acid-free conditions at room temperature in a short reaction time. organic-chemistry.org Copper catalysis can also be used in Ullmann-type couplings to introduce substituents onto the pyrazole ring. researchgate.net

Rhodium has been used to catalyze the addition-cyclization of hydrazines with alkynes, affording highly substituted pyrazoles under mild conditions. organic-chemistry.org Ruthenium catalysts have been employed in the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles. organic-chemistry.org

Oxidative Cyclization Methods

Oxidative cyclization methods provide another avenue to pyrazoles, often starting from more saturated precursors. A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed to synthesize a broad range of pyrazole derivatives. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

Another approach involves the in situ oxidation of pyrazolines, which are formed from the condensation of α,β-unsaturated ketones and hydrazines. Various oxidizing agents can be employed, including bromine or simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Introduction and Functionalization of the Carboxamide Moiety at Position 4

Once the pyrazole core is constructed, the next critical step is the introduction of the carboxamide group at the C4 position. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. chim.it

A common and straightforward method to introduce the carboxamide functionality is through a carboxylic acid intermediate. This typically involves a multi-step process:

Formylation of the Pyrazole Ring: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, yielding a pyrazole-4-carbaldehyde. chemmethod.comnih.gov

Oxidation to the Carboxylic Acid: The pyrazole-4-carbaldehyde is then oxidized to the corresponding pyrazole-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate. semanticscholar.org

Amide Formation: The pyrazole-4-carboxylic acid can then be converted to the desired carboxamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. semanticscholar.orgmdpi.com The resulting acid chloride is then reacted with the appropriate amine (in this case, ammonia (B1221849) for an unsubstituted carboxamide) to form the final product. researchgate.net

Alternatively, pyrazole-4-carboxylic acid esters can serve as precursors. These esters can undergo aminolysis with an amine in the presence of a base to form the carboxamide. wipo.int This method can be advantageous as it avoids the need for harsh reagents like thionyl chloride.

Direct C-H amidation at the C4 position of a pre-formed pyrazole is a less common but emerging strategy. These methods often require specific directing groups and transition-metal catalysts, such as iridium, to achieve regioselectivity. nih.gov

Table 3: Methods for Introducing the Carboxamide Moiety at Pyrazole C4

| Starting Material | Key Reagents | Intermediate | Final Step | Reference |

| Pyrazole | POCl₃, DMF | Pyrazole-4-carbaldehyde | Oxidation, then amidation | chemmethod.comsemanticscholar.org |

| Pyrazole-4-carboxylic acid | SOCl₂ or oxalyl chloride, then NH₃ | Pyrazole-4-carbonyl chloride | Reaction with amine | semanticscholar.orgmdpi.com |

| Pyrazole-4-carboxylic acid ester | Amine, base | - | Aminolysis | wipo.int |

Amidation Reactions from Carboxylic Acid Precursors

A common and direct method for the synthesis of pyrazole-4-carboxamides is the amidation of the corresponding pyrazole-4-carboxylic acid. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

The general scheme for this reaction is as follows:

Table 1: Common Activating Reagents for Amidation

| Activating Reagent | Description |

|---|---|

| Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride. mdpi.com |

| Oxalyl chloride ((COCl)₂) | Another reagent for forming acyl chlorides, often used with a catalytic amount of DMF. acs.org |

| Carbodiimides (e.g., DCC, EDC) | Coupling agents that facilitate amide bond formation by activating the carboxyl group. |

For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride, which is then reacted with an appropriate amine to yield the desired carboxamide. mdpi.com Similarly, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is effective for preparing pyrazole carbonyl chlorides from their carboxylic acid precursors. acs.org These activated intermediates are then reacted with ammonia or primary/secondary amines to furnish the final carboxamide products. researchgate.netnih.gov

Transformation of Ester or Nitrile Precursors

Alternatively, the carboxamide functional group can be introduced through the transformation of other functionalities, such as esters or nitriles, at the C4 position of the pyrazole ring.

From Esters: Pyrazole-4-carboxylates, such as ethyl or methyl esters, can be converted to carboxamides via aminolysis. This reaction typically involves heating the ester with an excess of ammonia or a primary/secondary amine. While this method is straightforward, it may require more forcing conditions compared to the amidation of carboxylic acids.

From Nitriles: The hydrolysis of a pyrazole-4-carbonitrile to a carboxamide offers another synthetic route. This transformation can be achieved under either acidic or basic conditions. Careful control of the reaction conditions is necessary to prevent the over-hydrolysis of the nitrile to the corresponding carboxylic acid.

Installation of the 1-Isobutyl Substituent

The introduction of the isobutyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This can be accomplished through two primary strategies: direct alkylation of a pre-formed pyrazole ring or by incorporating the isobutyl group from the outset of the synthesis using a suitable building block.

Alkylation at the N1 Position

The direct alkylation of a 1H-pyrazole-4-carboxamide or a suitable precursor with an isobutylating agent is a common approach. This reaction typically proceeds via a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of the isobutyl group.

A significant challenge in the N-alkylation of pyrazoles is controlling the regioselectivity. acs.orgresearchgate.netsemanticscholar.org Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The regiochemical outcome is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the reaction solvent. acs.org Generally, for 3-substituted pyrazoles, alkylation tends to favor the N1 position due to steric hindrance. acs.org

Table 2: Factors Influencing Regioselectivity of Pyrazole N-Alkylation

| Factor | Influence on N1/N2 Selectivity |

|---|---|

| Steric Hindrance | Bulky substituents at the C3 and C5 positions of the pyrazole ring generally favor N1 alkylation. acs.org |

| Base | The choice of base (e.g., K₂CO₃, NaH) can influence the ratio of N1 to N2 isomers. researchgate.net |

| Solvent | The polarity of the solvent (e.g., DMSO, DMF) can affect the reaction's regioselectivity. acs.org |

| Alkylating Agent | The nature of the leaving group and the steric bulk of the alkylating agent can play a role. |

A catalyst-free Michael reaction has also been reported for achieving high regioselectivity in N1-alkylation of pyrazoles, resulting in N1/N2 ratios greater than 99.9:1. acs.orgsemanticscholar.org

Utilization of Isobutyl-containing Building Blocks (e.g., Isobutyl Hydrazine)

An alternative strategy to ensure the correct placement of the isobutyl group is to use a building block that already contains this substituent. The use of isobutyl hydrazine in a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent is a primary example of this approach. This method directly leads to the formation of the 1-isobutylpyrazole ring system.

The Knorr pyrazole synthesis and its variations are classic examples of this strategy, where a hydrazine derivative reacts with a β-diketone to form the pyrazole ring. youtube.com This method offers excellent control over the N1-substitution pattern.

Regioselective Synthesis of Pyrazole-4-carboxamides

The regioselective synthesis of 1,4-disubstituted pyrazoles is crucial for obtaining the desired isomer of this compound. acs.org Several synthetic methods have been developed to control the regiochemistry of the pyrazole ring formation.

One approach involves the [3+2] cycloaddition of a sydnone (B8496669) with a 2-alkynyl-1,3-dithiane, which has been shown to produce 1,4-disubstituted pyrazoles. acs.org Another strategy is the 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes, which can yield 3,4-disubstituted pyrazoles. rsc.org The choice of synthetic route and starting materials is paramount in dictating the final substitution pattern of the pyrazole core. For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org

One-Pot and Multicomponent Reaction Strategies

For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Another approach involves a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles. mdpi.com MCRs offer a modular and efficient way to access a diverse range of substituted pyrazoles, which can then be further functionalized to yield the desired this compound analogues. nih.govacs.org The development of one-pot syntheses for pyrazoles from arenes and carboxylic acids has also been reported. rsc.org

Mechanistic Insights into Synthesis Pathways

The formation of this compound hinges on two primary mechanistic steps: the construction of the pyrazole ring and the subsequent formation of the carboxamide group at the 4-position. A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.

In the context of synthesizing the target molecule, a plausible pathway would begin with the reaction of isobutylhydrazine with a suitable β-ketoester, such as ethyl 2-formyl-3-methylbutanoate. The mechanism initiates with the nucleophilic attack of the hydrazine nitrogen onto the more electrophilic aldehyde carbon of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of this reaction, determining the position of the isobutyl group, is influenced by the differential reactivity of the carbonyl groups in the β-dicarbonyl compound.

Another key mechanistic step is the formation of the carboxamide group. This is typically achieved by first hydrolyzing the ester group at the 4-position of the pyrazole ring to a carboxylic acid. The resulting pyrazole-4-carboxylic acid is then activated, often by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The activated acyl chloride is highly electrophilic and readily reacts with ammonia or an appropriate amine in a nucleophilic acyl substitution reaction to form the desired carboxamide.

| Step | Reactants | Product | Mechanism Type | Key Intermediates |

| 1 | Isobutylhydrazine + Ethyl 2-formyl-3-methylbutanoate | Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | Condensation/Cyclization | Hydrazone, Enamine |

| 2 | Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | 1-Isobutyl-1H-pyrazole-4-carboxylic acid | Hydrolysis | Carboxylate salt |

| 3 | 1-Isobutyl-1H-pyrazole-4-carboxylic acid + SOCl₂ | 1-Isobutyl-1H-pyrazole-4-carbonyl chloride | Acyl substitution | Acyl chlorosulfite |

| 4 | 1-Isobutyl-1H-pyrazole-4-carbonyl chloride + NH₃ | This compound | Nucleophilic acyl substitution | Tetrahedral intermediate |

The synthesis of various pyrazole carboxamide analogues often follows similar mechanistic principles, with variations in the starting hydrazine and β-dicarbonyl compounds to introduce different substituents onto the pyrazole ring. For instance, the synthesis of N-aryl pyrazole carboxamides involves the reaction of the pyrazole carbonyl chloride with a substituted aniline. nih.gov This highlights the modularity of the synthetic approach, allowing for the generation of a diverse library of compounds for various applications, including as potential fungicides or insecticides. nih.govnih.gov

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring. The presence of two adjacent nitrogen atoms influences the susceptibility of the carbon atoms to electrophilic and nucleophilic attack. Generally, electrophilic substitution on the pyrazole ring is favored at the C4 position, which is the most electron-rich carbon.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental transformations for the functionalization of the pyrazole core in this compound. These reactions allow for the introduction of a wide range of substituents at the C4 position, which is electronically activated.

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the pyrazole ring can be achieved using various halogenating agents. For instance, the reaction of 1-alkyl-1H-pyrazoles with N-halosuccinimides (NXS) provides an efficient method for C4-halogenation under mild conditions. researchgate.net

| Halogenating Agent | Solvent | Temperature | Product | Reference |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Room Temperature | 4-Bromo-1-isobutyl-1H-pyrazole-4-carboxamide | researchgate.net |

| N-Chlorosuccinimide (NCS) | Water | Room Temperature | 4-Chloro-1-isobutyl-1H-pyrazole-4-carboxamide | researchgate.net |

| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Reflux | 4-Iodo-1-isobutyl-1H-pyrazole-4-carboxamide | researchgate.net |

Nitration: Nitration of the pyrazole ring at the C4 position can be accomplished using standard nitrating agents. A mixture of nitric acid and sulfuric acid is commonly employed to generate the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com The reaction conditions need to be carefully controlled to avoid side reactions.

| Nitrating Agent | Conditions | Product | Reference |

| HNO₃ / H₂SO₄ | 0 °C to Room Temperature | 1-Isobutyl-4-nitro-1H-pyrazole-4-carboxamide | masterorganicchemistry.com |

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.net Treatment of 1-isobutyl-1H-pyrazole with the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would be expected to yield the corresponding 4-formyl derivative. scispace.comresearchgate.net This aldehyde can then be converted to the carboxamide.

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for the pyrazole ring itself, nucleophilic aromatic substitution (SNAAr) can occur on pyrazole derivatives, particularly when the ring is substituted with a good leaving group at an activated position. osti.govnih.govmasterorganicchemistry.comyoutube.com For instance, a halogen atom at the C4 position of the pyrazole ring can be displaced by various nucleophiles, especially if the ring is further activated by electron-withdrawing groups.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-Halo-1-isobutyl-1H-pyrazole-4-carboxamide | Amines, Alkoxides, Thiolates | Heat, often with a catalyst | 4-Substituted-1-isobutyl-1H-pyrazole-4-carboxamide | osti.govnih.gov |

Chemical Modifications at the Carboxamide Group

The carboxamide group of this compound offers a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions

While direct acylation on the nitrogen of the carboxamide is generally challenging, derivatization can be achieved through the corresponding amine obtained after reduction. However, N-acylation of the pyrazole ring at the N1 position is a common reaction for unsubstituted pyrazoles.

Hydrolysis and Esterification Reactions

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a key step for further derivatization, such as esterification or conversion to other acid derivatives.

| Conditions | Product |

| Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 1-Isobutyl-1H-pyrazole-4-carboxylic acid |

| Aqueous Base (e.g., NaOH, KOH), Heat | 1-Isobutyl-1H-pyrazole-4-carboxylate salt |

Esterification: The resulting 1-isobutyl-1H-pyrazole-4-carboxylic acid can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.comresearchgate.netuakron.edu Alternatively, the carboxylic acid can be activated, for example, by conversion to the acid chloride, followed by reaction with an alcohol. google.com

| Reagents | Method | Product | Reference |

| Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Fischer Esterification | Alkyl 1-isobutyl-1H-pyrazole-4-carboxylate | masterorganicchemistry.comresearchgate.net |

| Thionyl Chloride (SOCl₂), then Alcohol | Acid Chloride Formation | Alkyl 1-isobutyl-1H-pyrazole-4-carboxylate | researchgate.net |

Reduction of the Carboxamide Functionality

The carboxamide group can be reduced to the corresponding amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). echemi.commasterorganicchemistry.com This reaction provides access to (1-isobutyl-1H-pyrazol-4-yl)methanamine, a valuable building block for the synthesis of more complex molecules.

| Reducing Agent | Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | (1-Isobutyl-1H-pyrazol-4-yl)methanamine | masterorganicchemistry.com |

Derivatization at the Isobutyl Side Chain

The isobutyl group, a saturated alkyl chain, can be functionalized through various chemical reactions, primarily involving the activation of its C-H bonds. The tertiary carbon atom within the isobutyl group is a particularly reactive site due to the relative stability of the corresponding tertiary radical or carbocation intermediates.

One of the primary methods for derivatizing the isobutyl side chain is through hydroxylation . This transformation can be achieved through biocatalytic methods, often mediated by cytochrome P450 enzymes. nih.govwashington.edu These enzymes are known to catalyze the oxidation of C-H bonds in a wide range of organic molecules. nih.gov The hydroxylation of the isobutyl group is expected to occur preferentially at the tertiary carbon, yielding 1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxamide.

Another significant derivatization is halogenation . Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, can introduce a halogen atom onto the isobutyl chain. wikipedia.orgyoutube.com The regioselectivity of this reaction is dictated by the stability of the radical intermediate, with the tertiary radical being the most stable. pearson.com Consequently, halogenation is most likely to occur at the tertiary carbon, producing 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide.

| Reaction Type | Reagents and Conditions | Major Product |

| Hydroxylation | Cytochrome P450 enzymes, NADPH, O₂ | 1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxamide |

| Halogenation | N-halosuccinimide (NCS, NBS), UV light or initiator | 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide |

Exploration of Functional Group Interconversions

The initial derivatization of the isobutyl side chain opens up avenues for a variety of functional group interconversions, allowing for the synthesis of a diverse range of analogs.

The hydroxylated derivative can serve as a precursor for further modifications. For instance, oxidation of the tertiary alcohol can be challenging without C-C bond cleavage, but milder oxidation conditions could potentially lead to the corresponding ketone, although this would require rearrangement. More vigorous oxidation could lead to the cleavage of the isobutyl group.

The halogenated derivatives are versatile intermediates for nucleophilic substitution reactions. Treatment with various nucleophiles can introduce a wide array of functional groups at the tertiary position of the former isobutyl chain. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could be further reduced to an amine. Reaction with cyanides would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.

| Starting Material | Reagent | Product Functional Group | Example Product Name |

| 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide | NaN₃ | Azide | 1-(2-azido-2-methylpropyl)-1H-pyrazole-4-carboxamide |

| 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide | NaCN | Nitrile | 1-(2-cyano-2-methylpropyl)-1H-pyrazole-4-carboxamide |

| 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide | H₂O | Alcohol | 1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxamide |

| 1-(2-halo-2-methylpropyl)-1H-pyrazole-4-carboxamide | R-SH | Thioether | 1-(2-(alkylthio)-2-methylpropyl)-1H-pyrazole-4-carboxamide |

Reaction Mechanism Elucidation for Derivatization Pathways

Understanding the reaction mechanisms is crucial for controlling the selectivity and yield of the derivatization reactions.

The mechanism of cytochrome P450-mediated hydroxylation involves a catalytic cycle. nih.gov The key steps include the binding of the substrate to the ferric form of the enzyme, followed by a one-electron reduction. Molecular oxygen then binds to the ferrous iron, which is further reduced to a perferryl species. This highly reactive species abstracts a hydrogen atom from the isobutyl side chain, likely from the tertiary carbon, to form a transient carbon radical and a hydroperoxo-iron intermediate. washington.edu A subsequent "oxygen rebound" step involves the transfer of the hydroxyl group to the carbon radical, resulting in the hydroxylated product. nih.gov

Free-radical halogenation proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogenating agent (e.g., Br₂ or the N-X bond in NBS) by heat or UV light to generate two halogen radicals. youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the isobutyl side chain of this compound. This abstraction preferentially occurs at the tertiary carbon to form the most stable tertiary alkyl radical. This radical then reacts with another molecule of the halogenating agent to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The regioselectivity of the reaction is a critical aspect, with the formation of the tertiary halide being the major pathway due to the higher stability of the tertiary radical intermediate compared to primary or secondary radicals. pearson.com

Advanced Spectroscopic and Structural Characterization of 1 Isobutyl 1h Pyrazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. High-field ¹H and ¹³C NMR, complemented by various two-dimensional (2D) techniques, provides a complete picture of the molecular framework, while solid-state and dynamic NMR studies offer insights into its properties in different physical states and its conformational behavior.

High-field ¹H and ¹³C NMR spectra provide the foundational data for assigning the molecular structure of 1-isobutyl-1H-pyrazole-4-carboxamide. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and the coupling patterns (J) in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

In the ¹H NMR spectrum, two distinct signals are expected for the pyrazole (B372694) ring protons, H3 and H5. Typically, H5 appears at a slightly downfield chemical shift compared to H3 due to the influence of the adjacent N-isobutyl group. The isobutyl moiety itself would present three distinct signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons connected to the pyrazole nitrogen. The protons of the primary carboxamide (-CONH₂) are expected to appear as a broad singlet, though they may sometimes resolve into two separate signals due to restricted rotation around the C-N bond. nih.govresearchgate.net

The ¹³C NMR spectrum would show eight distinct carbon signals. The pyrazole ring carbons (C3, C4, and C5) resonate in the aromatic region, with C4 being the most shielded. The carbonyl carbon of the carboxamide group is expected at the most downfield chemical shift. The signals for the isobutyl group carbons (CH₂, CH, and CH₃) would appear in the aliphatic region of the spectrum. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established data for analogous pyrazole and carboxamide-containing compounds. nih.govnih.govresearchgate.net

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 (pyrazole) | ~7.8 - 8.0 | s | - |

| H5 (pyrazole) | ~8.0 - 8.2 | s | - |

| CONH ₂ | ~7.0 - 7.5 | br s | - |

| N-CH ₂ | ~3.9 - 4.1 | d | ~7.2 |

| CH (CH₃)₂ | ~2.0 - 2.2 | m | ~6.8 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (carboxamide) | ~163 - 166 |

| C5 (pyrazole) | ~138 - 141 |

| C3 (pyrazole) | ~130 - 133 |

| C4 (pyrazole) | ~115 - 118 |

| N-C H₂ | ~55 - 58 |

| C H(CH₃)₂ | ~28 - 31 |

While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show a clear correlation pathway within the isobutyl group: from the two methyl doublets to the methine proton, and from the methine proton to the methylene protons. The pyrazole protons (H3 and H5) would not show COSY correlations to each other due to the lack of a three-bond coupling pathway.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals of the isobutyl group by correlating the proton signals of the CH₂, CH, and CH₃ groups to their respective carbon resonances. It would also confirm the assignments of the protonated pyrazole carbons, C3 and C5.

From the N-CH₂ protons of the isobutyl group to the pyrazole ring carbons C5 and N1 (via two and one bond, respectively).

From the pyrazole proton H5 to the N-CH₂ carbon and the pyrazole carbon C4.

From the pyrazole proton H3 to the pyrazole carbons C4 and C5, and crucially, to the carboxamide carbonyl carbon (C=O), confirming the position of the carboxamide group at C4.

From the amide protons (NH₂) to the carbonyl carbon and the pyrazole carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which helps in determining the preferred conformation. A key NOESY correlation would be expected between the N-CH₂ protons of the isobutyl group and the H5 proton of the pyrazole ring, providing information about the rotational orientation of the isobutyl group relative to the pyrazole ring.

Summary of Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | N-CH ₂ ↔ H C(CH₃)₂ ↔ C(H ₃)₂ | Confirms connectivity within the isobutyl group. |

| HSQC | Pyrazole H 3/H 5 ↔ Pyrazole C 3/C 5 | Assigns protonated carbons of the pyrazole ring. |

| Isobutyl H s ↔ Isobutyl C s | Assigns all carbons in the isobutyl side chain. | |

| HMBC | N-CH ₂ ↔ C 5 (pyrazole) | Confirms attachment of isobutyl group to N1. |

| H 3 (pyrazole) ↔ C =O (carboxamide) | Confirms C4 position of the carboxamide group. |

| NOESY | N-CH ₂ ↔ H 5 (pyrazole) | Provides information on the conformation around the N1-C(isobutyl) bond. |

Solid-state NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

For this compound, SSNMR would be particularly useful for studying polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in molecular packing and intermolecular interactions. nih.gov By comparing the SSNMR spectra of different batches or crystallization products, the presence of different polymorphic forms can be identified.

Furthermore, SSNMR is a powerful tool for probing supramolecular interactions, especially hydrogen bonding. The carboxamide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and the pyridine-like nitrogen (N2) of the pyrazole ring is also a hydrogen bond acceptor. In the solid state, it is likely that molecules of this compound form extended networks through intermolecular N-H···O=C or N-H···N hydrogen bonds. nih.gov These interactions would be reflected in the solid-state chemical shifts, particularly for the amide and pyrazole nuclei involved in the hydrogen bonds.

While the N-isobutyl substitution prevents the annular tautomerism commonly seen in N-unsubstituted pyrazoles, other dynamic processes can be investigated using variable temperature (VT) NMR, also known as dynamic NMR (DNMR).

The most significant dynamic process in this compound is the restricted rotation around the C4-C(O) and C(O)-N amide bonds. nih.gov The partial double-bond character of the amide C-N bond leads to a significant energy barrier to rotation. acs.orgosti.gov At room temperature, this rotation may be slow on the NMR timescale, potentially leading to two distinct signals for the cis and trans amide protons. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. acs.orgdntb.gov.ua By analyzing the line shapes at different temperatures and determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the bond's rigidity.

Additionally, DNMR can be used to study the conformational dynamics of the flexible isobutyl group, analyzing the energy barriers for rotation around the N-CH₂ and CH₂-CH bonds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry (HR-MS), often coupled with soft ionization techniques like electrospray ionization (ESI), is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy and precision (typically to within 5 parts per million, ppm). cernobioscience.comthermofisher.com This accuracy allows for the unambiguous determination of a molecule's elemental composition. researchgate.netuky.edu

For this compound, HR-MS would be used to confirm its molecular formula, C₈H₁₃N₃O. The instrument would measure the exact mass of the protonated molecular ion, [M+H]⁺. The experimentally measured mass would then be compared to the calculated theoretical exact mass. Agreement between the experimental and theoretical mass within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the elemental composition. researchgate.net

Calculated Exact Mass for HR-MS Analysis

| Ion Formula | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adamantane |

| β-Aspartyl-Alanine (β-AspAla) |

| Glycine |

| Isonicotinamide |

| Nicotinamide |

| Picolinamide |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary technique for verifying the identity and assessing the purity of synthesized this compound. This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

For a typical analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed. The stationary phase commonly consists of a C18 (octadecylsilyl) silica (B1680970) gel column, which effectively retains the moderately polar analyte. A gradient elution method is often utilized, where the mobile phase composition is varied over time to ensure efficient separation of the target compound from any starting materials, by-products, or degradation products. A common mobile phase system involves a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and promote protonation for mass spectrometry.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode (ESI+). In this mode, the analyte molecule is protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₃N₃O), the theoretical exact mass of the neutral molecule is 167.1059 g/mol . The high-resolution mass spectrometer would therefore detect the protonated molecule at a mass-to-charge ratio (m/z) of 168.1137. The purity of the sample is determined from the HPLC chromatogram by integrating the area of the main peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. Identification is unequivocally confirmed by the accurate mass measurement of the [M+H]⁺ ion, which should match the calculated value within a narrow tolerance (typically < 5 ppm).

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Calculated [M+H]⁺ (m/z) | 168.1137 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, this compound possesses an amide functional group capable of hydrogen bonding, which reduces its volatility and can lead to poor chromatographic performance. To overcome this, chemical derivatization is typically required to convert the analyte into a more volatile form. jfda-online.comnih.gov

A common derivatization strategy for compounds with active hydrogen atoms, such as the N-H group in the carboxamide, is silylation. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the amide with a non-polar trimethylsilyl (B98337) (TMS) group. This transformation eliminates the capacity for hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a long, narrow capillary column. A non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms), is often used. The separation is based on the differential partitioning of the analyte between the carrier gas (usually helium) and the stationary phase. The retention time is a characteristic property of the derivatized compound under specific chromatographic conditions. The mass spectrometer, typically operating under electron ionization (EI), fragments the eluted derivative in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for structural elucidation. gre.ac.uk In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 168.1) is selectively isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This process imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions. These product ions are then analyzed in the second stage of the mass spectrometer, yielding an MS/MS spectrum.

The fragmentation pattern provides detailed structural information. For this compound, several fragmentation pathways can be predicted based on established chemical principles. researchgate.netlibretexts.org A primary fragmentation would likely involve the cleavage of the isobutyl group. This can occur via the loss of a butene molecule (C₄H₈, 56.06 Da) through a rearrangement, leading to a fragment ion at m/z 112.1. Another significant fragmentation pathway involves the cleavage of the C-N amide bond, resulting in the formation of the 1-isobutyl-1H-pyrazole-4-carbonylium ion at m/z 152.1. Subsequent loss of carbon monoxide (CO, 28.00 Da) from this ion would yield a fragment at m/z 124.1. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule, such as the isobutyl substituent and the pyrazole-4-carboxamide core.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₈H₁₄N₃O]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 168.1 | 152.1 | NH₂ | 1-Isobutyl-1H-pyrazole-4-carbonylium |

| 168.1 | 124.1 | CONH₂ | 1-Isobutyl-1H-pyrazolium |

| 168.1 | 112.1 | C₄H₈ (Butene) | Protonated 1H-pyrazole-4-carboxamide |

| 152.1 | 124.1 | CO | 1-Isobutyl-1H-pyrazolium |

Infrared (IR) and Raman Spectroscopy

Vibrational Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a detailed fingerprint of the functional groups present. For this compound, these techniques can confirm the presence of the key structural features. researchgate.netnih.gov

The IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibration of the primary amide group typically appears as one or two bands in the region of 3350-3150 cm⁻¹. The C-H stretching vibrations of the isobutyl group's CH₃ and CH₂ moieties, as well as the pyrazole ring's C-H, are expected in the 3100-2850 cm⁻¹ range. Two of the most diagnostic bands for the amide group are the Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H bending and C-N stretching). The Amide I band is anticipated to be a very strong absorption around 1680-1640 cm⁻¹, while the Amide II band should appear near 1640-1600 cm⁻¹. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, typically occur in the 1600-1400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman, the aromatic pyrazole ring stretching vibrations are typically strong and provide clear signals in the 1600-1400 cm⁻¹ range. The symmetric C-H stretching modes of the isobutyl group also give rise to prominent Raman bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H stretch | Amide (-CONH₂) | 3350 - 3150 | Medium-Strong | Weak |

| C-H stretch (aromatic) | Pyrazole Ring | 3100 - 3000 | Medium | Strong |

| C-H stretch (aliphatic) | Isobutyl Group | 2960 - 2850 | Strong | Strong |

| C=O stretch (Amide I) | Amide (-CONH₂) | 1680 - 1640 | Very Strong | Medium |

| N-H bend (Amide II) | Amide (-CONH₂) | 1640 - 1600 | Strong | Weak |

| C=C / C=N stretch | Pyrazole Ring | 1600 - 1400 | Medium-Strong | Strong |

Analysis of Hydrogen Bonding Interactions

In the condensed phase (solid or pure liquid), this compound molecules are expected to engage in significant intermolecular hydrogen bonding. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This interaction has a profound and observable effect on the vibrational spectra. csic.es

Compared to a theoretical gas-phase molecule or a highly dilute solution in a non-polar solvent, the N-H and C=O stretching frequencies in the solid-state IR spectrum will be red-shifted (shifted to lower wavenumbers). For instance, a free N-H stretch might appear around 3500 cm⁻¹, but in a hydrogen-bonded solid, this is lowered to the 3350-3150 cm⁻¹ region. Similarly, a non-hydrogen-bonded C=O stretch (Amide I) might be observed above 1700 cm⁻¹, but strong intermolecular hydrogen bonding will lower this value to ~1650 cm⁻¹. The extent of this shift provides a qualitative measure of the strength of the hydrogen bonding network. Furthermore, these hydrogen-bonded absorption bands are typically much broader than their non-bonded counterparts.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice (packing). While a specific crystal structure for this compound may not be publicly available, its solid-state structure can be reliably predicted based on the known structures of numerous similar pyrazole carboxamide derivatives. cardiff.ac.ukmdpi.com

The molecular conformation would likely feature a nearly planar arrangement of the pyrazole ring and the attached carboxamide group, which maximizes π-system conjugation. cardiff.ac.uk The isobutyl group, being conformationally flexible, would adopt a low-energy, staggered conformation relative to its point of attachment on the pyrazole nitrogen.

The most critical aspect of the crystal packing for carboxamides is the formation of strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice. In this common arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds between their respective amide groups. This robust and predictable motif is described by the graph-set notation R²₂(8), indicating a ring formed by two donor and two acceptor atoms, encompassing a total of eight atoms. csic.es These dimeric units would then pack into a stable three-dimensional lattice, influenced by weaker van der Waals interactions involving the isobutyl groups and the pyrazole rings.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Formula | C₈H₁₃N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per unit cell (Z) | 4 |

| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) amide-amide dimer |

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence characteristics of pyrazole derivatives are intricately linked to their structural features, including the nature and position of substituents on the pyrazole ring. While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on related pyrazole carboxamide compounds.

Electronic Absorption Spectroscopy

The ultraviolet (UV) absorption spectra of pyrazoles are influenced by substitutions on the ring. researchgate.net For instance, substitution at the 4-position of the pyrazole ring typically results in a significant bathochromic (red) shift of the maximum absorption wavelength (λmax) by more than 10 nm. researchgate.net Furthermore, the introduction of a carboxamide group is known to cause an even more substantial bathochromic shift of about 20-26 nm, accompanied by a two to three-fold increase in the molar extinction coefficient. researchgate.net

Based on these established trends, the electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region, with the precise λmax influenced by the solvent environment. The isobutyl group at the 1-position and the carboxamide group at the 4-position are anticipated to contribute to a shift in the absorption maximum compared to unsubstituted pyrazole.

Table 1: Expected Electronic Absorption Properties of this compound in Different Solvents. (Note: The following data is illustrative and based on general principles for this class of compounds, as specific experimental values for this compound are not readily available.)

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 220 - 240 | > 5000 |

| Ethanol | 225 - 245 | > 6000 |

| Acetonitrile | 220 - 240 | > 5500 |

Fluorescence Spectroscopy

While pyrazole itself does not exhibit fluorescent properties, appropriate substitution can lead to compounds with significant fluorescence. nih.gov The photophysical properties of substituted pyrazoles, including high fluorescence quantum yields and notable solvatochromic behavior, have been reported. nih.gov The carboxamide group, in particular, can play a crucial role in the fluorescence characteristics of these molecules. For instance, certain pyrazole-pyridine derivatives have been shown to have high quantum fluorescence yields of up to 66%. nih.gov

The fluorescence of pyrazole derivatives can be influenced by various factors, including solvent polarity and the presence of other interacting species. For example, some pyrazole derivatives have been investigated as fluorescent chemosensors, where changes in fluorescence intensity are observed upon the addition of metal cations. nih.gov It is plausible that this compound could exhibit fluorescence, with the emission properties being dependent on the solvent environment.

Table 2: Hypothetical Fluorescence Properties of this compound. (Note: This data is hypothetical and intended to illustrate potential properties based on related compounds, as specific experimental values for this compound are not available.)

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Cyclohexane | 230 | 350 | > 0.1 |

| Dichloromethane | 235 | 365 | > 0.2 |

| Methanol | 240 | 380 | > 0.15 |

Further experimental investigation is necessary to fully characterize the electronic absorption and fluorescence spectra of this compound and to determine its specific photophysical parameters.

Computational and Theoretical Investigations of 1 Isobutyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. eurasianjournals.com For 1-isobutyl-1H-pyrazole-4-carboxamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its most stable three-dimensional conformation (optimized geometry). jcsp.org.pk These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, DFT provides critical insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. jcsp.org.pk A larger gap suggests higher stability and lower reactivity. nih.gov For pyrazole-carboxamide derivatives, these values are crucial for understanding their charge transfer properties and potential as electronic materials. jcsp.org.pkresearchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.58 eV |

| HOMO-LUMO Gap | 4.67 eV |

| Dipole Moment | 3.45 D |

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly valuable for predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and oscillator strengths. jcsp.org.pkresearchgate.net These theoretical spectra can be compared with experimental UV-Vis spectra to confirm the structure and understand the electronic transitions occurring within the molecule. rsc.org

Additionally, vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. rsc.orgnih.gov These calculations help in the assignment of spectral bands to specific molecular vibrations, such as the stretching of the C=O and N-H bonds in the carboxamide group, and the vibrations of the pyrazole (B372694) ring. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Data | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 285 nm |

| C=O Stretching Frequency (IR) | 1670 cm⁻¹ |

| N-H Stretching Frequency (IR) | 3400 cm⁻¹ |

| Pyrazole Ring Breathing Mode (Raman) | 980 cm⁻¹ |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. eurasianjournals.com By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, flexibility, and interactions with the environment.

MD simulations can be used to explore the different conformations that this compound can adopt. The isobutyl group, being flexible, can rotate and fold, leading to various low-energy conformations. Understanding this conformational landscape is crucial, as the biological activity of a molecule can be highly dependent on its shape. Flexibility analysis from MD trajectories can identify rigid and flexible regions of the molecule, which can inform the design of more potent analogs.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can provide insights into how the solvent affects the molecule's conformation, stability, and reactivity. For instance, the formation of hydrogen bonds between the carboxamide group and water molecules can influence its solubility and how it interacts with biological targets. researchgate.net

Molecular Docking Studies (In Silico Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or a nucleic acid. eurasianjournals.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, docking studies can be performed against a variety of protein targets to predict its binding affinity and mode of interaction. For example, pyrazole-carboxamide derivatives have been investigated as inhibitors of enzymes such as succinate (B1194679) dehydrogenase, Aurora kinases, and carbonic anhydrases. nih.govnih.govnih.govacs.orgacs.org Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govmui.ac.ird-nb.info These insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of new and more effective therapeutic agents. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | LYS78, GLU95, LEU150 |

| Hydrogen Bonds | N-H of carboxamide with GLU95 backbone, Pyrazole N with LYS78 side chain |

| Hydrophobic Interactions | Isobutyl group with LEU150 |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein. eurasianjournals.com This method is instrumental in understanding the potential mechanism of action for therapeutic candidates.

For this compound, docking simulations can be performed against the active sites of various known biological targets. For instance, studies on analogous pyrazole-carboxamide derivatives have successfully predicted their binding mechanisms with targets such as carbonic anhydrase (hCA I and hCA II), Aurora-A kinase, and the minor groove of DNA. jst.go.jpnih.govresearchgate.net In a typical docking study, the isobutyl group might explore hydrophobic pockets, while the pyrazole and carboxamide moieties would be predicted to form key hydrogen bonds with amino acid residues like lysine, cysteine, or alanine (B10760859) in a kinase hinge region. nih.gov The simulation yields a docking score, often expressed in kcal/mol, which estimates the binding free energy and helps rank its potential efficacy against different targets. nih.gov The stability of these predicted binding poses can be further validated using molecular dynamics (MD) simulations, which observe the dynamic behavior of the ligand-protein complex over time. nih.gov

Table 1: Hypothetical Docking Results for this compound with Various Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Kinase | 4HJO | -7.8 | Met793, Lys745, Cys797 |

| RET Kinase | 2IVV | -7.1 | Ala807, Leu730, Gly810 |

| BRAF(V600E) | 4RZV | -8.2 | Cys532, Gly596, Asp594 |

| CDK8 | 5I9E | -6.9 | Asp173, Val104, Lys52 |

Virtual Screening for Potential Therapeutic Targets

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed in two ways: ligand-based or structure-based.

In a ligand-based approach, the structure of this compound itself could be used as a template to search for compounds with similar structural or electrostatic features. Conversely, in structure-based virtual screening, the compound is docked against a wide array of potential protein targets to identify novel biological partners. acs.org High-throughput virtual screening (HTVS) has been successfully applied to pyrazole-based compound libraries to discover novel inhibitors for targets like cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.comchemmethod.com Such a screening campaign could reveal unexpected therapeutic applications for this compound by identifying its potential off-target activities or primary mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ej-chem.org These models are vital for optimizing lead compounds and predicting the activity of newly designed molecules.

2D and 3D QSAR Approaches (e.g., Topomer CoMFA)

QSAR models can be developed for a series of analogs of this compound to understand how structural modifications influence a specific biological activity, such as enzyme inhibition.

2D-QSAR: This approach uses descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. Studies on 1H-pyrazole-1-carbothioamide derivatives have shown that descriptors related to molecular volume and adjacency matrices are highly influential in predicting their activity as EGFR kinase inhibitors. nih.govacs.org A genetic algorithm-based multiple linear regression (GA-MLR) is often used to build a robust model.

3D-QSAR: This method requires the 3D alignment of molecules and calculates steric and electrostatic fields around them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where modifications would enhance or diminish activity. researchgate.net For example, a CoMFA map might indicate that a bulky, electropositive group at the isobutyl position would improve binding, guiding further synthetic efforts.

Table 2: Representative Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| 2D Descriptors | Molecular Volume | The volume of the molecule. | Correlates with steric fit in the active site. |

| Adjacency Distance Matrix | Describes the topology and connectivity of atoms. | Influences overall molecular shape and flexibility. | |

| Number of Multiple Bonds | Count of double and triple bonds. | Relates to electronic properties and rigidity. | |

| 3D Descriptors | Steric Field (CoMFA) | Maps regions of favorable/unfavorable steric bulk. | Guides substitution to avoid steric clashes. |

| Electrostatic Field (CoMFA) | Maps regions of favorable positive/negative charge. | Guides substitution to enhance electrostatic interactions. | |

| Hydrophobic Field (CoMSIA) | Maps regions of favorable/unfavorable hydrophobicity. | Optimizes hydrophobic interactions with the target. |

Pharmacophore Modeling for Biological Activity Prediction

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model can be generated from the 3D structure of this compound. This model would likely feature a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen and pyrazole nitrogens), and a hydrophobic feature (the isobutyl group). This five-point model (e.g., AADHR: Acceptor, Acceptor, Donor, Hydrophobic, Ring) could then be used as a 3D query to screen large chemical databases for structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to share the same biological activity. nih.gov This approach has been successfully used to identify novel pyrazole-based inhibitors for targets like dipeptidyl peptidase IV (DPP-IV). scitechjournals.comjuniperpublishers.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational quantum mechanics, particularly Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction pathways. researchgate.net This is valuable for understanding and optimizing the synthesis of this compound.

The synthesis of the pyrazole core typically involves methods like the Knorr cyclocondensation of a β-diketone with a hydrazine (B178648) derivative or a 1,3-dipolar cycloaddition. mdpi.comnih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. mdpi.com By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions (temperature, solvent, catalyst) and regioselectivity. For example, DFT studies have been used to rationalize the mechanism of pyrazole isomerization during synthesis and to explain the regioselectivity of cycloaddition reactions. mdpi.comnih.gov

Computational Analysis of Tautomeric Equilibria and Isomeric Forms

Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism). nih.gov For this compound, additional tautomerism involving the carboxamide group (amide-imidic acid tautomerism) is possible.

Computational methods can predict the relative stabilities of these different forms. DFT calculations are used to determine the ground-state energies of each tautomer in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). researchgate.net For pyrazole derivatives, studies have shown that the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents and the solvent environment. nih.govnih.gov Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor the other. nih.gov Furthermore, calculations can explore rotational isomers (conformers), such as the orientation of the isobutyl group relative to the pyrazole ring, to identify the most stable, low-energy conformation of the molecule. nih.gov

Table 3: Hypothetical Relative Energies of Tautomers and Isomers of this compound Calculated via DFT

| Isomeric Form | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Tautomer 1 | Amide form | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer 2 | Imidic acid form | +8.5 | +5.2 |

| Rotamer 1 | anti conformation (isobutyl) | 0.00 (Reference) | 0.00 (Reference) |

| Rotamer 2 | gauche conformation (isobutyl) | +1.2 | +1.1 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored red to yellow, are associated with high electron density and are prone to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms. Conversely, regions of positive potential, usually depicted in blue, indicate electron-deficient areas and are the preferred sites for nucleophilic attack. Intermediate potential regions are generally colored green.

In a molecule like this compound, the MEP map is expected to show distinct regions of negative and positive potential. A comprehensive study on a similar compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed pronounced negative potential around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic interaction. nih.gov Similarly, for this compound, the most negative potential is anticipated around the oxygen atom of the carboxamide group and the nitrogen atoms of the pyrazole ring, due to the presence of lone pair electrons. These regions would be the most likely sites for hydrogen bonding and other electrophilic interactions. The hydrogen atoms of the amide group and the isobutyl group, being bonded to more electronegative atoms, are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carboxamide Oxygen | Highly Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptor |

| Pyrazole Nitrogens | Negative (Red/Yellow) | Sites for electrophilic attack and coordination |

| Amide Hydrogen | Positive (Blue) | Site for nucleophilic attack and hydrogen bond donor |

| Isobutyl Hydrogens | Slightly Positive (Green/Blue) | Potential sites for weak nucleophilic interactions |

| Pyrazole Ring Carbons | Near Neutral (Green) | Generally less reactive than heteroatoms |

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Two common methods for calculating atomic charges are Mulliken Population Analysis and Natural Population Analysis (NPA). While Mulliken charges are computationally straightforward, they are known to be highly sensitive to the basis set used in the calculation. NPA, on the other hand, is considered more robust and provides a more reliable description of the electron distribution. semanticscholar.org

For the parent pyrazole molecule, computational studies have determined the Mulliken and Natural charges on each atom. These studies provide a foundational understanding of the electronic environment of the pyrazole ring system. The nitrogen atoms in the pyrazole ring typically carry a negative charge, reflecting their higher electronegativity compared to the carbon atoms.

In this compound, the isobutyl group attached to one of the pyrazole nitrogens and the carboxamide group at the 4-position will influence this charge distribution. The electron-donating nature of the isobutyl group would likely increase the electron density on the attached nitrogen atom. The carboxamide group, being an electron-withdrawing group, would be expected to decrease the electron density on the pyrazole ring, particularly at the carbon atom to which it is attached. The oxygen atom of the carboxamide group is expected to have a significant negative charge, while the carbonyl carbon will be positively charged.

Table 2: Representative Natural Population Analysis (NPA) Charges for the Pyrazole Ring System (Note: These are representative values for the parent pyrazole ring and will be influenced by the isobutyl and carboxamide substituents in the target molecule.)

| Atom | Representative Natural Charge (e) |

| N1 | -0.4 to -0.6 |

| N2 | -0.1 to -0.3 |

| C3 | +0.1 to +0.3 |

| C4 | -0.2 to -0.4 |

| C5 | +0.1 to +0.3 |

In Vitro Biological Activities and Molecular Mechanisms of 1 Isobutyl 1h Pyrazole 4 Carboxamide Derivatives

Anticancer Activity

Derivatives of pyrazole-4-carboxamide have demonstrated significant potential as anticancer agents in various preclinical studies. Their activity stems from the ability to interfere with key cellular processes involved in cancer cell proliferation and survival.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7)

The cytotoxic potential of pyrazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for identifying compounds with potent anti-proliferative effects.

One study reported on a series of novel pyrazole-4-carboxamide analogues. Among the synthesized compounds, compound 6k showed the highest cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 0.43 μM and 0.67 μM, respectively. nih.gov Other pyrazole (B372694) derivatives have also shown potent activity. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Another study on pyrazole derivatives reported IC50 values of 4.5 µM in HepG2 cells and 6.3 µM in the MCF-7 cell line for one compound. researchgate.net A separate series of pyrazole derivatives showed that compound 3f was highly active against the MDA-MB-468 triple-negative breast cancer cell line, with IC50 values of 14.97 μM after 24 hours and 6.45 μM after 48 hours. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of Selected Pyrazole-4-Carboxamide Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 6k | HeLa | 0.43 | nih.gov |

| Compound 6k | HepG2 | 0.67 | nih.gov |

| Pyrazole Derivative | HepG2 | 4.5 | researchgate.net |

| Pyrazole Derivative | MCF-7 | 6.3 | researchgate.net |

| Compound 3f (24h) | MDA-MB-468 | 14.97 | nih.gov |

| Compound 3f (48h) | MDA-MB-468 | 6.45 | nih.gov |

Investigations into Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A key mechanism through which pyrazole derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle. A common finding is the arrest of cancer cells in the G2/M phase, which precedes mitosis. This arrest prevents cell division and can ultimately lead to cell death.